Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate
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Overview
Description
Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate: is a synthetic organic compound with the molecular formula C19H24N4O3Na and a molecular weight of 378.39 g/mol . This compound is primarily used in research settings and is known for its unique chemical structure, which includes two dimethylamino groups attached to phenyl rings and a urea moiety linked to an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate typically involves the reaction of 3,3-bis(4-(dimethylamino)phenyl)urea with sodium chloroacetate under basic conditions. The reaction is carried out in an aqueous medium, and the product is isolated by precipitation and recrystallization.
Industrial Production Methods: The process may include additional purification steps to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the dimethylamino groups to primary amines.
Substitution: The acetate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: N-oxides of the dimethylamino groups.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino groups can form hydrogen bonds and electrostatic interactions with active sites, while the urea moiety can participate in additional binding interactions. These interactions can modulate the activity of the target molecules, leading to various biochemical effects.
Comparison with Similar Compounds
- N-(Carboxymethylaminocarbonyl)-4,4’-bis(dimethylamino)diphenylamine Sodium Salt
- N-(Carboxymethylaminocarbonyl)-4,4’-bis(dimethylamino)diphenylamine Monosodium Salt
Uniqueness: Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dimethylamino and urea groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
sodium;2-[bis[4-(dimethylamino)phenyl]carbamoylamino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3.Na/c1-21(2)14-5-9-16(10-6-14)23(19(26)20-13-18(24)25)17-11-7-15(8-12-17)22(3)4;/h5-12H,13H2,1-4H3,(H,20,26)(H,24,25);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGJSGZYXYOYQT-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C)C)C(=O)NCC(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N4NaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635669 |
Source
|
Record name | Sodium ({bis[4-(dimethylamino)phenyl]carbamoyl}amino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115871-19-7 |
Source
|
Record name | Sodium ({bis[4-(dimethylamino)phenyl]carbamoyl}amino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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